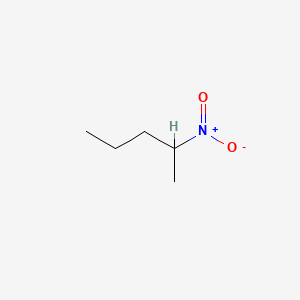

2-Nitropentane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-nitropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIWPCUDRRYOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963501 | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4609-89-6 | |

| Record name | Pentane, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004609896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitropentane (CAS: 4609-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitropentane, a secondary nitroalkane with significant applications in organic synthesis and potential implications in toxicological studies. This document consolidates key data on its physicochemical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an exploration of its biological interactions, particularly its role in inducing DNA damage and the subsequent cellular repair mechanisms. The information is presented to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Chemical and Physical Properties

This compound (C₅H₁₁NO₂) is a nitroalkane isomer with the nitro group located on the second carbon of the pentane chain.[1] This structural feature classifies it as a secondary nitroalkane, which imparts distinct reactivity compared to its primary and tertiary counterparts.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [2][4] |

| CAS Number | 4609-89-6 | [2][3] |

| Boiling Point | 149 °C at 760 mmHg | [2][5] |

| Density | 0.943 g/cm³ | [2][5] |

| Refractive Index | 1.416 | [2] |

| Flash Point | 46.1 °C | [2][5] |

| Water Solubility | Poor | [1] |

| Melting Point | 24.33 °C (estimate) | [5] |

Synthesis of this compound

Two common methods for the synthesis of this compound are the nucleophilic substitution of 2-bromopentane and the oxidation of 2-pentanone oxime.

From 2-Bromopentane via Nucleophilic Substitution

This method involves the reaction of 2-bromopentane with a nitrite salt, typically silver nitrite (AgNO₂), in an Sₙ2 reaction. The use of silver nitrite is preferred as it minimizes the formation of the isomeric alkyl nitrite side-product.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromopentane (1 mole equivalent) to a solution of silver nitrite (1.2 mole equivalents) in anhydrous diethyl ether.

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated silver bromide is removed by filtration.

-

Purification: The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.

From 2-Pentanone Oxime via Oxidation

This method involves the oxidation of 2-pentanone oxime using an oxidizing agent such as hydrogen peroxide.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-pentanone oxime (1 mole equivalent) in a suitable solvent such as acetic acid, slowly add hydrogen peroxide (30% aqueous solution, 2-3 mole equivalents) while maintaining the temperature below 40°C with an ice bath.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

-

Workup: The reaction mixture is then poured into ice-water and extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Key Reactions of this compound

The Nef Reaction

The Nef reaction is a characteristic transformation of primary and secondary nitroalkanes into their corresponding carbonyl compounds.[6] For this compound, this reaction yields 2-pentanone. The reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions.[6]

Experimental Protocol:

-

Nitronate Salt Formation: this compound (1 mole equivalent) is dissolved in a solution of sodium ethoxide in ethanol (1.1 mole equivalents) and stirred at room temperature for 1 hour to form the sodium nitronate salt.

-

Hydrolysis: The solution of the nitronate salt is then added slowly to a cold (0°C) aqueous solution of a strong acid, such as 4M sulfuric acid, with vigorous stirring.

-

Workup: The reaction mixture is stirred for an additional hour at room temperature, after which it is extracted with diethyl ether.

-

Purification: The ether extracts are combined, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting 2-pentanone can be further purified by distillation.

Biological Activity and Toxicological Profile

Secondary nitroalkanes, including this compound, have been shown to exhibit genotoxic effects. Studies have indicated that these compounds can induce DNA damage, leading to the activation of cellular repair mechanisms. The carcinogenicity of some secondary nitroalkanes has been linked to their ability to act as alkylating agents, either directly or through their metabolic activation.

Mechanism of DNA Damage and the Base Excision Repair Pathway

The genotoxicity of secondary nitroalkanes is thought to arise from their metabolic activation to reactive electrophilic species that can alkylate DNA bases. This results in the formation of DNA adducts, which if not repaired, can lead to mutations and potentially cancer. The primary cellular defense against such small base lesions is the Base Excision Repair (BER) pathway.[7]

The BER pathway involves a series of enzymatic steps to identify and remove the damaged base, followed by the insertion of the correct base and ligation of the DNA strand.[7]

Figure 1: Simplified Base Excision Repair (BER) Pathway for Alkylation Damage

Applications in Drug Development and Research

While direct applications of this compound in drug development are not widely documented, its utility as a synthetic intermediate is significant. The nitro group can be readily transformed into other functional groups, such as amines and carbonyls, which are prevalent in pharmacologically active molecules.[2] The Henry (nitroaldol) reaction, for instance, allows for carbon-carbon bond formation and the introduction of a β-nitro alcohol moiety, a versatile precursor for various functionalities.

Furthermore, understanding the toxicological profile of this compound and related secondary nitroalkanes is crucial in the safety assessment of drug candidates and other xenobiotics that may contain or be metabolized to similar structures.

Conclusion

This compound is a valuable secondary nitroalkane with well-defined synthetic utility. Its chemical properties and reactivity, particularly the Nef and Henry reactions, make it a useful building block in organic synthesis. From a toxicological perspective, its potential to induce DNA damage highlights the importance of understanding the cellular response to such compounds. This guide provides a foundational resource for researchers and professionals working with this compound, enabling its safe and effective use in the laboratory and providing context for its potential biological implications. Further research into the specific metabolic pathways and the full toxicological profile of this compound is warranted to fully elucidate its role in chemical and biological systems.

References

- 1. Buy 1-Nitropentane | 628-05-7 [smolecule.com]

- 2. This compound | 4609-89-6 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C5H11NO2 | CID 145756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentane, 2-nitro-|lookchem [lookchem.com]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Nitropentane from 2-Bromopentane: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-nitropentane from 2-bromopentane. The primary synthetic route discussed is a nucleophilic substitution reaction. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data in a structured format. The challenges associated with this synthesis, such as the formation of byproducts and comparatively low yields, are also addressed. This guide is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

The synthesis of nitroalkanes is a fundamental process in organic chemistry, as the nitro group can be converted into a variety of other functional groups, such as amines and carbonyls. This compound, a secondary nitroalkane, serves as a valuable intermediate in various synthetic pathways. The conversion of 2-bromopentane to this compound is typically achieved through a nucleophilic substitution reaction, where the bromide ion is displaced by a nitrite ion. This guide will focus on the reaction using sodium nitrite in a polar aprotic solvent, a common method for this transformation.

Reaction Mechanism and Pathway

The reaction of 2-bromopentane with a nitrite salt, such as sodium nitrite (NaNO₂), generally proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This is favored by the use of a polar aprotic solvent like dimethylformamide (DMF), which solvates the cation (Na⁺) but not the nucleophile (NO₂⁻), thus increasing the nucleophile's reactivity.[4][5][6]

Key aspects of the mechanism include:

-

Backside Attack: The nitrite nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom.[2]

-

Concerted Step: The formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond occur simultaneously in a single, concerted step.[3]

-

Inversion of Stereochemistry: If the starting 2-bromopentane is chiral, the Sₙ2 mechanism leads to an inversion of the stereochemical configuration at the reaction center.[2]

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from two different atoms: the nitrogen or one of the oxygen atoms.[4][7]

-

N-attack: Attack from the nitrogen atom results in the desired product, this compound.

-

O-attack: Attack from an oxygen atom leads to the formation of the isomeric byproduct, 2-pentyl nitrite.[4][5]

While silver nitrite often gives higher yields of the nitroalkane, sodium nitrite in a polar aprotic solvent is a more economical choice, though it may produce a higher proportion of the nitrite ester.[4][5] For secondary alkyl halides like 2-bromopentane, the yield of the desired nitroalkane is generally modest, often in the range of 15-20%.[4][5]

A competing side reaction is the E2 (bimolecular elimination) reaction, which would lead to the formation of pentene. However, the use of a nitrite salt, which is a weaker base, in a polar aprotic solvent helps to favor the Sₙ2 pathway over elimination.

Experimental Protocol

This section outlines a representative experimental procedure for the synthesis of this compound from 2-bromopentane.

3.1. Materials and Equipment

-

Reagents:

-

2-bromopentane

-

Sodium nitrite (NaNO₂)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

-

3.2. Reaction Procedure

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent side reactions.

-

Reagent Addition: To the flask, add sodium nitrite and anhydrous DMF. Begin stirring the mixture.

-

Addition of 2-Bromopentane: Dissolve 2-bromopentane in a small amount of anhydrous DMF and place it in the dropping funnel. Add the 2-bromopentane solution dropwise to the stirred sodium nitrite suspension over a period of approximately 30-60 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 20-25°C) and allow it to stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts.

-

Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation under reduced pressure to separate this compound from the 2-pentyl nitrite byproduct and any unreacted starting material.

-

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Bromopentane | ~15.1 g (0.1 mol) |

| Sodium Nitrite | ~8.3 g (0.12 mol) |

| Solvent | |

| Dimethylformamide (DMF) | ~100 mL |

| Reaction Conditions | |

| Temperature | 20-25 °C |

| Reaction Time | 12-24 hours |

| Product Information | |

| Theoretical Yield of this compound | ~11.7 g |

| Expected Yield | 15-20% (for secondary halides)[4][5] |

| Molecular Weight of 2-Bromopentane | 151.04 g/mol |

| Molecular Weight of this compound | 117.15 g/mol |

Safety and Handling Precautions

-

2-Bromopentane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.

-

Dimethylformamide (DMF): This is a combustible liquid and is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound from 2-bromopentane via an Sₙ2 reaction with sodium nitrite is a viable but challenging method. The primary difficulties are the modest yields typical for secondary halides and the formation of the isomeric 2-pentyl nitrite byproduct.[4][5] Careful control of reaction conditions and a thorough purification process, such as fractional distillation, are crucial for obtaining the desired product in sufficient purity. This guide provides a foundational protocol and the necessary theoretical background for researchers undertaking this synthesis.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. organic chemistry - How exactly does the reaction between alkyl halides and silver nitrite occur? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. \mathrm { NaNO } _ { 2 } / DMF / 20 ^ { \circ } 1 R-Hal \square nitro irm.. [askfilo.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Nitropentane, a secondary nitroalkane of interest in various chemical syntheses. This document outlines its boiling point and density, provides standardized experimental protocols for their determination, and visually represents its primary synthesis pathways.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthetic chemistry, and purification processes. The key physical constants are summarized below.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 149 | °C | at 760 mmHg |

| Density | 0.943 | g/cm³ | Not Specified |

Experimental Protocols

Accurate determination of physical properties is critical for the reliable use of chemical compounds in research and development. The following sections detail standardized methodologies for ascertaining the boiling point and density of liquid samples such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, the capillary method is a widely accepted and efficient technique, particularly when working with small sample volumes.[1]

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath on a hot plate)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube)

-

Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

-

A small amount of this compound is placed into the sample tube.

-

The capillary tube, with its open end downwards, is placed inside the sample tube.

-

The sample tube is securely attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then immersed in the heating bath.

-

The bath is heated gently and evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the this compound will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[1]

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[2]

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be determined with a high degree of accuracy using a pycnometer or, more simply, with a calibrated pipette and a precise analytical balance.

Apparatus:

-

Volumetric pipette (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Beaker or weighing vessel

Procedure:

-

The mass of a clean, dry beaker is accurately measured and recorded using the analytical balance.

-

A precise volume of this compound is transferred into the beaker using the volumetric pipette.

-

The mass of the beaker containing the this compound is then measured and recorded.

-

The mass of the this compound is calculated by subtracting the mass of the empty beaker from the mass of the beaker with the liquid.

-

The density is then calculated by dividing the mass of the this compound by the volume of the liquid transferred by the pipette.

Synthesis Pathways of this compound

This compound can be synthesized through several routes. The two primary methods involve the nucleophilic substitution of an alkyl halide and the oxidation of an oxime.[3] These pathways are illustrated in the diagram below.

Caption: Synthesis pathways for this compound.

References

2-Nitropentane molecular formula and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This document provides core molecular information for 2-Nitropentane, a nitroalkane compound.

Molecular Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂[1] |

| Molecular Weight | 117.15 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 4609-89-6[1][2] |

Logical Relationship of Molecular Data

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

Spectroscopic Profile of 2-Nitropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Nitropentane (C₅H₁₁NO₂), a secondary nitroalkane. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy profiles, including detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1] |

| Major Mass Peaks (m/z) | 43 (Base Peak), 71, 41 | [1] |

Table 2: Infrared (IR) Spectroscopy Data

| Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong |

| N-O Symmetric Stretch | 1360 - 1290 | Strong |

| C-H Stretch (alkane) | 2960 - 2870 | Strong |

| C-H Bend (alkane) | 1465 - 1370 | Medium |

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹H NMR data is predicted using standard simulation software and has not been experimentally verified. Actual experimental values may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(NO₂)- | ~ 4.4 - 4.6 | Sextet | ~ 6.5 |

| -CH₂-CH(NO₂)- | ~ 1.8 - 2.0 | Multiplet | - |

| -CH₂-CH₃ | ~ 1.3 - 1.5 | Sextet | ~ 7.4 |

| -CH(NO₂)-CH₃ | ~ 1.5 - 1.6 | Doublet | ~ 6.8 |

| -CH₂-CH₃ | ~ 0.9 - 1.0 | Triplet | ~ 7.4 |

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹³C NMR data is predicted using standard simulation software and has not been experimentally verified. Actual experimental values may vary.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH(NO₂)- | ~ 85 - 90 |

| -CH₂-CH(NO₂)- | ~ 30 - 35 |

| -CH₂-CH₃ | ~ 18 - 22 |

| -CH(NO₂)-CH₃ | ~ 15 - 20 |

| -CH₂-CH₃ | ~ 13 - 15 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is utilized.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, typically in split mode with a high split ratio.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35 - 200.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A spectral width of approximately 12 ppm is used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Visualizations

The following diagrams illustrate key spectroscopic pathways and workflows.

References

An In-depth Technical Guide to 2-Nitropentane

This technical guide provides a comprehensive overview of 2-Nitropentane, including its chemical identity, physicochemical properties, key synthetic protocols, and characteristic reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches. Its formal IUPAC name is This compound [1][2]. This name unequivocally describes a pentane backbone with a nitro group (NO₂) attached to the second carbon atom.

Beyond its systematic name, this compound is referenced by several synonyms and registry numbers across different chemical databases and suppliers. These alternative identifiers are essential for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 4609-89-6[1][2][3][4] |

| Molecular Formula | C₅H₁₁NO₂[1][3][4] |

| Synonyms | Pentane, 2-nitro-[1][4][5] |

| 2-nitro-pentane[4] | |

| InChI | InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3[1][2] |

| InChIKey | JOIWPCUDRRYOQH-UHFFFAOYSA-N[1][2][3] |

| SMILES | CCCC(C)--INVALID-LINK--[O-][1] |

| PubChem CID | 145756[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems, as well as its handling and storage requirements. As a secondary nitroalkane, its properties are influenced by the presence of the electron-withdrawing nitro group on a secondary carbon.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 117.15 g/mol [1][3] |

| Appearance | Not specified, but typically a liquid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

| Water Solubility | Data not readily available |

| Octanol/Water Partition Coefficient (logP) | 1.7[1] |

Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Synthesis via Nucleophilic Substitution

A common method for preparing this compound involves the nucleophilic substitution of a haloalkane with a nitrite salt. The reaction of 2-bromopentane with silver nitrite (AgNO₂) is a representative example of an Sₙ2 reaction to form the target compound.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopentane in anhydrous diethyl ether.

-

Reaction Initiation: Add silver nitrite (AgNO₂) to the solution. The use of silver nitrite is often preferred as it tends to favor the formation of the nitroalkane over the isomeric alkyl nitrite.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40–50°C.

-

Reaction Time: Allow the reaction to proceed for several hours (e.g., 6-8 hours) with continuous stirring.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solid silver bromide byproduct. The filtrate, containing the this compound, can then be purified by distillation under reduced pressure.

References

Reactivity of the Alpha-Hydrogen in Secondary Nitroalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the alpha-hydrogen in secondary nitroalkanes. The unique electronic properties of the nitro group confer significant acidity upon the adjacent C-H bond, making these compounds valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. Understanding the factors governing the deprotonation of secondary nitroalkanes and the subsequent reactions of the resulting nitronates is crucial for their effective application in research and drug development.

Acidity of the Alpha-Hydrogen and Nitronate Anion Formation

The presence of the strongly electron-withdrawing nitro group (-NO₂) significantly increases the acidity of the hydrogen atom attached to the alpha-carbon. Deprotonation by a base results in the formation of a resonance-stabilized nitronate anion. This delocalization of the negative charge between the alpha-carbon and the oxygen atoms of the nitro group is the primary reason for the enhanced acidity of nitroalkanes compared to their alkane counterparts.

The equilibrium between a secondary nitroalkane and its corresponding nitronate anion can be represented as follows:

pKa Values

The acidity of secondary nitroalkanes is quantified by their pKa values. In general, the pKa of secondary nitroalkanes is in the range of 7-10 in aqueous solution, making them significantly more acidic than simple alkanes (pKa ~ 50). The exact pKa is influenced by the nature of the R¹ and R² substituents.

| Compound | R¹ | R² | pKa (in DMSO) |

| 2-Nitropropane | CH₃ | CH₃ | ~17 |

| Phenylnitromethane | H | Ph | 12.3 |

Factors Influencing Acidity:

-

Inductive Effects: Electron-withdrawing substituents on the R groups will increase the acidity of the alpha-hydrogen by stabilizing the negative charge of the nitronate anion. Conversely, electron-donating groups will decrease acidity.

-

Steric Effects: Bulky R groups can hinder the approach of the base, potentially slowing the rate of deprotonation, though the thermodynamic acidity (pKa) may be less affected.

Kinetics of Deprotonation

The rate of deprotonation of a secondary nitroalkane depends on several factors, including the strength and concentration of the base, the solvent, and the temperature. Kinetic studies are often performed to elucidate the reaction mechanism and to quantify the reactivity.

Rate Constants

The deprotonation of secondary nitroalkanes by bases such as hydroxide or amines has been the subject of kinetic investigations. These studies often determine the second-order rate constant (k) for the proton transfer reaction.

| Nitroalkane | Base | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| 2-Nitropropane | Hydroxide | Water | Data not available in a readily comparable format |

| Nitroethane | Hydroxide | Water | Data not available in a readily comparable format |

The relationship between the rate of deprotonation and the basicity of the abstracting base can often be described by the Brønsted catalysis equation, which relates the logarithm of the rate constant to the pKa of the conjugate acid of the base.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a secondary nitroalkane using potentiometric titration.

Materials:

-

Secondary nitroalkane sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of the secondary nitroalkane and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small amount of 0.1 M HCl.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin adding the standardized 0.1 M NaOH solution in small, precise increments from the burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH has risen significantly, passing through the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the nitroalkane has been neutralized (i.e., at the half-equivalence point). This can also be determined from the first derivative plot of the titration curve, where the pKa corresponds to the point of minimum slope.

Synthetic Applications: The Henry (Nitroaldol) Reaction

The deprotonation of secondary nitroalkanes to form nitronate anions is a key step in the Henry reaction, a classic method for forming carbon-carbon bonds. The nitronate anion acts as a nucleophile, attacking an aldehyde or ketone to form a β-nitro alcohol.

General Mechanism of the Henry Reaction

Representative Protocol for the Henry Reaction

This protocol describes a general procedure for the reaction of 2-nitropropane with an aldehyde.

Materials:

-

2-Nitropropane

-

Aldehyde (e.g., benzaldehyde)

-

Base (e.g., triethylamine, DBU, or a phase-transfer catalyst)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., MgSO₄, Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and the solvent.

-

Addition of Reactants: Add the 2-nitropropane to the flask, followed by the slow addition of the base at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding dilute aqueous HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure β-nitro alcohol.

Conclusion

The alpha-hydrogen of secondary nitroalkanes exhibits significant acidity, a property that is fundamental to their rich and versatile chemistry. The formation of the resonance-stabilized nitronate anion upon deprotonation enables these compounds to serve as potent nucleophiles in a variety of important synthetic transformations, most notably the Henry reaction. A thorough understanding of the factors governing their acidity and the kinetics of their deprotonation is essential for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials sciences. Further quantitative studies on a broader range of substituted secondary nitroalkanes would provide deeper insights into structure-reactivity relationships and facilitate the prediction of their chemical behavior.

An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane

This technical guide provides a comprehensive overview of the electronic effects of the nitro group in 2-nitropentane, a secondary nitroalkane. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and reactivity of nitroalkanes. This document details the inductive effects of the nitro group, its influence on the acidity of the α-hydrogen, and its role in various chemical transformations.

Introduction to this compound

This compound (C₅H₁₁NO₂) is a secondary nitroalkane where a nitro functional group (-NO₂) is attached to the second carbon atom of a pentane chain.[1] The nitro group is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity and physical properties.[2][3] These electronic effects are central to its utility in organic synthesis, serving as a precursor for various functional groups and participating in key carbon-carbon bond-forming reactions.[1][2]

Core Electronic Effects of the Nitro Group

The versatile reactivity of nitro compounds stems from the diverse properties of the nitro group.[2] It strongly reduces the electron density of the molecular framework through a combination of inductive and resonance effects.[2]

The primary electronic influence in aliphatic nitro compounds like this compound is the inductive effect.[4][5] The nitro group consists of a nitrogen atom bonded to two highly electronegative oxygen atoms. This configuration creates a strong dipole, making the nitro group intensely electron-withdrawing.[6] It pulls electron density away from the adjacent carbon atom through the sigma (σ) bond framework. This polarization propagates down the pentyl chain, though its strength diminishes with distance from the nitro group.[4][5] This electron-withdrawing nature is a key factor in the chemical behavior of this compound.[2]

Caption: Inductive electron withdrawal by the nitro group in this compound.

The nitro group itself is a resonance hybrid of two equivalent structures, which distributes a positive charge on the nitrogen and negative charges on the oxygen atoms.[6] While resonance effects are most significant in conjugated systems (e.g., nitrobenzene), this internal resonance contributes to the group's overall high polarity and electron-withdrawing character.[4][6]

The most significant chemical consequence of the nitro group's electron-withdrawing power is the increased acidity of the hydrogen atom on the adjacent carbon (the α-carbon).[2][3] The C-H bond is weakened because the electron density is pulled towards the nitro group.[3] Deprotonation by a base leads to the formation of a resonance-stabilized carbanion, known as a nitronate anion.[1][2] This stabilization makes the α-hydrogen significantly more acidic than hydrogens in a typical alkane.[2] Secondary nitroalkanes like this compound possess one such acidic α-hydrogen.[1]

Caption: Formation and resonance stabilization of the 2-pentylnitronate anion.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insight into its physical and chemical properties.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ | [7][8][9] |

| Molecular Weight | 117.15 g/mol | [1][9] |

| CAS Number | 4609-89-6 | [1][7][10] |

| Topological Polar Surface Area | 45.8 Ų | [7][9] |

| Hydrogen Bond Acceptor Count | 2 | [7][9] |

| Rotatable Bond Count | 2 | [7][9] |

| pKa (analogous 2-nitropropane) | ~16.9 (in DMSO) |[3] |

Table 2: Spectroscopic Data for this compound

| Parameter | Value | Notes | Source |

|---|---|---|---|

| IR Asymmetric Stretch (NO₂) | ~1540 cm⁻¹ | Typically the stronger of the two N-O stretching bands. | [1] |

| IR Symmetric Stretch (NO₂) | ~1370 cm⁻¹ | Characteristic pattern for nitro compounds. | [1] |

| Mass Spec. (Molecular Ion) | 117.08 m/z | Consistent with the molecular formula C₅H₁₁NO₂. |[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods. The electronic properties of the reactants and the nature of the substitution play a crucial role.

Table 3: Synthetic Routes to this compound

| Starting Material | Reagent(s) | Conditions | Yield | Reaction Type | Source |

|---|---|---|---|---|---|

| 2-Bromopentane | Silver nitrite (AgNO₂) | Anhydrous diethyl ether, 40–50°C | N/A | Sₙ2 Nucleophilic Substitution | [11] |

| 2-Pentanone oxime | H₂O₂ (50%), (NH₄)₂CO₃, V-Mo-SBA-15 catalyst | Propan-1-ol/water, 75°C, 0.15 MPa | 87% | Oxidation |[8][11] |

This method utilizes the nucleophilic substitution of a halide by a nitrite ion.[1] Using silver nitrite generally favors the formation of the nitroalkane over the isomeric alkyl nitrite.[1]

-

Procedure: 2-bromopentane is reacted with silver nitrite (AgNO₂) in a solvent such as anhydrous diethyl ether.[11] The reaction mixture is maintained at a temperature between 40–50°C for several hours.[11] The reaction proceeds via an Sₙ2 mechanism, where the nitrite ion acts as a nucleophile, displacing the bromide ion.[1][11]

-

Work-up: After the reaction is complete, the silver bromide precipitate is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation, to yield this compound.

This approach involves the oxidation of an oxime to the corresponding nitroalkane.[11]

-

Procedure: A mixture of 2-pentanone oxime (101 g) and propanol (600 g, 30% water content) is prepared in a reactor.[8] To this mixture, hydrogen peroxide (34 g, 50% content), a V-Mo-SBA-15 catalyst (0.1 g), and ammonium carbonate (0.1 g) are continuously added.[8] The reaction is maintained at 75°C and a pressure of 0.15 MPa.[8]

-

Work-up: The reaction solution undergoes membrane separation and distillation to yield this compound (55.6 g, 87% yield, 99.3% purity).[8] Unreacted oxime and solvent can be recovered and recycled.[8]

Caption: Experimental workflow for the synthesis of this compound via oxime oxidation.

Reactivity and Key Transformations

The electronic effects of the nitro group dictate the reactivity of this compound, particularly in base-catalyzed reactions and transformations of the nitro group itself.

-

Nitroaldol (Henry) Reaction: The acidic α-hydrogen allows this compound to form a nitronate anion, which is a potent nucleophile.[1][2] This anion can add to aldehydes or ketones in the Henry reaction to form β-nitro alcohols, a powerful method for C-C bond formation.[11]

-

Nef Reaction: The Nef reaction transforms a secondary nitroalkane into a ketone.[11] This is achieved through the acid hydrolysis of the corresponding nitronate salt, providing a pathway to convert the nitroalkane functionality into a carbonyl group.[11]

-

Reduction to Amines: The nitro group can be reduced to a primary amine (2-aminopentane).[1] This transformation is highly valuable in synthesis and is typically accomplished using reducing agents like hydrogen gas with a metal catalyst (e.g., Pd, Pt) or lithium aluminum hydride.[1]

Conclusion

The electronic properties of the nitro group in this compound are dominated by a strong electron-withdrawing inductive effect. This effect governs the molecule's key chemical characteristics, most notably the enhanced acidity of its α-hydrogen. This acidity is the foundation for the synthetic utility of this compound, enabling its participation in crucial carbon-carbon bond-forming reactions like the Henry reaction. Furthermore, the nitro group itself serves as a versatile functional handle that can be converted into other important groups, such as amines and carbonyls. A thorough understanding of these electronic effects is essential for leveraging this compound and other nitroalkanes as valuable intermediates in organic synthesis and drug discovery.

References

- 1. This compound | 4609-89-6 | Benchchem [benchchem.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. guidechem.com [guidechem.com]

- 8. Pentane, 2-nitro- synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C5H11NO2 | CID 145756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pentane, 2-nitro- | 4609-89-6 [chemicalbook.com]

- 11. This compound | 4609-89-6 | Benchchem [benchchem.com]

The Nitroalkane Enigma: From Serendipitous Discovery to a Cornerstone of Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of nitroalkane chemistry is a compelling narrative of scientific curiosity, accidental discoveries, and the gradual unraveling of a versatile class of compounds that have become indispensable in modern organic synthesis and drug discovery. From their initial characterization in the 19th century to their current role in modulating critical cellular signaling pathways, nitroalkanes have consistently proven to be more than just simple chemical curiosities. This technical guide provides a comprehensive overview of the discovery, history, and core reactions of nitroalkane chemistry, offering detailed experimental protocols, quantitative data, and a visualization of their impact on cellular signaling, tailored for the discerning scientific audience.

A Historical Perspective: The Dawn of Nitroalkane Chemistry

The story of nitroalkanes begins in the late 19th century with the pioneering work of several chemists who laid the foundation for this rich field of study.

A pivotal moment in the history of nitroalkane synthesis was the development of the Victor Meyer reaction in 1872. Victor Meyer's method, involving the reaction of alkyl halides with silver nitrite, provided the first general route to nitroalkanes.[1] Although effective, this method was often plagued by the formation of isomeric alkyl nitrites as byproducts.[1]

Shortly after, in 1895, the Belgian chemist Louis Henry reported a classic carbon-carbon bond-forming reaction that would come to be known as the Henry reaction or nitroaldol reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2] This discovery was a significant breakthrough, as it provided a straightforward method for constructing complex molecules from simple nitroalkane building blocks.

The late 19th century also saw the discovery of the Nef reaction by John Ulric Nef in 1894. This reaction describes the acid-catalyzed conversion of a primary or secondary nitroalkane's salt into an aldehyde or ketone, respectively.[3] The Nef reaction provided a crucial tool for transforming the nitro group into a carbonyl functionality, further expanding the synthetic utility of nitroalkanes.

The early 20th century brought another fundamental reaction to the forefront: the Michael addition . While the reaction is named after Arthur Michael, who extensively studied the addition of enolates to α,β-unsaturated carbonyl compounds, the application of nitroalkanes as Michael donors became a powerful strategy for forming 1,5-dicarbonyl compounds and other valuable synthetic intermediates.[4]

Later, in the mid-20th century, Nathan Kornblum introduced the Kornblum oxidation , a method for converting alkyl halides and tosylates into aldehydes using dimethyl sulfoxide (DMSO).[5] This reaction provided an alternative and often milder method for introducing a carbonyl group, complementing the existing synthetic methodologies.

These seminal discoveries collectively established nitroalkanes as versatile and powerful synthons in organic chemistry, paving the way for their use in the synthesis of a wide array of complex molecules, including pharmaceuticals.

Core Synthetic Methodologies: A Practical Guide

The true power of nitroalkane chemistry lies in the diverse array of transformations that these compounds can undergo. This section provides detailed experimental protocols for the key reactions that form the bedrock of nitroalkane synthesis and functionalization.

Synthesis of Nitroalkanes

1. The Victor Meyer Reaction

This classical method, while having some limitations, remains a fundamental approach for the synthesis of primary nitroalkanes.

Experimental Protocol: Synthesis of Nitroethane

-

Materials:

-

Ethyl iodide (15.6 g, 0.1 mol)

-

Silver nitrite (15.4 g, 0.1 mol)

-

Anhydrous diethyl ether (100 mL)

-

Calcium chloride drying tube

-

-

Procedure:

-

A 250 mL round-bottom flask is equipped with a reflux condenser and a calcium chloride drying tube.

-

Silver nitrite (15.4 g) and anhydrous diethyl ether (100 mL) are added to the flask.

-

Ethyl iodide (15.6 g) is added dropwise to the stirred suspension of silver nitrite in diethyl ether over a period of 30 minutes.

-

The reaction mixture is then heated to reflux for 2 hours.

-

After cooling to room temperature, the precipitated silver iodide is removed by filtration.

-

The filtrate is washed successively with 5% sodium carbonate solution (2 x 25 mL) and water (2 x 25 mL).

-

The ethereal layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.

-

The residual oil is fractionally distilled to yield nitroethane. The fraction boiling at 114-115 °C is collected.

-

2. The Kornblum Oxidation

A milder alternative for the synthesis of aldehydes from alkyl halides. The following is a standard laboratory protocol.

Experimental Protocol: Synthesis of Benzaldehyde from Benzyl Bromide

-

Materials:

-

Benzyl bromide (17.1 g, 0.1 mol)

-

Dimethyl sulfoxide (DMSO) (7.8 g, 0.1 mol)

-

Sodium bicarbonate (8.4 g, 0.1 mol)

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a 250 mL round-bottom flask, benzyl bromide (17.1 g) is dissolved in DMSO (50 mL).

-

Sodium bicarbonate (8.4 g) is added to the solution.

-

The mixture is heated at 150 °C for 10 minutes.

-

The reaction mixture is then cooled to room temperature and poured into 100 mL of ice-water.

-

The aqueous mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined ethereal extracts are washed with water (2 x 50 mL) and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the resulting crude benzaldehyde is purified by vacuum distillation.

-

Carbon-Carbon Bond Forming Reactions

1. The Henry (Nitroaldol) Reaction

A cornerstone of nitroalkane chemistry, the Henry reaction allows for the construction of β-nitro alcohols.

Experimental Protocol: Synthesis of 1-Phenyl-2-nitroethanol

-

Materials:

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Nitromethane (6.1 g, 0.1 mol)

-

Potassium hydroxide (0.56 g, 0.01 mol)

-

Methanol (50 mL)

-

1 M Hydrochloric acid

-

Diethyl ether

-

-

Procedure:

-

A solution of potassium hydroxide (0.56 g) in methanol (10 mL) is prepared in a 100 mL round-bottom flask.

-

A mixture of benzaldehyde (10.6 g) and nitromethane (6.1 g) is added dropwise to the methanolic KOH solution at 0 °C with stirring.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then cooled in an ice bath and neutralized by the slow addition of 1 M hydrochloric acid until it is slightly acidic (pH ~6).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 25 mL).

-

The ethereal layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

-

The product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether.

-

2. The Michael Addition of Nitroalkanes

This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.

Experimental Protocol: Synthesis of 2-Carbethoxy-3-methyl-5-nitropentanoate

-

Materials:

-

Ethyl acetoacetate (13.0 g, 0.1 mol)

-

1-Nitropropene (8.7 g, 0.1 mol)

-

Sodium ethoxide (0.1 mol, prepared from 2.3 g of sodium in 50 mL of absolute ethanol)

-

Absolute ethanol (100 mL)

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g) in absolute ethanol (50 mL) in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Ethyl acetoacetate (13.0 g) is added dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, the mixture is cooled to 0 °C, and a solution of 1-nitropropene (8.7 g) in absolute ethanol (20 mL) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then neutralized with glacial acetic acid.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether (100 mL).

-

The ethereal solution is washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation.

-

Functional Group Interconversion

1. The Nef Reaction

The Nef reaction provides a valuable method for converting a nitro group into a carbonyl group.

Experimental Protocol: Synthesis of Cyclohexanone from Nitrocyclohexane

-

Materials:

-

Nitrocyclohexane (12.9 g, 0.1 mol)

-

Sodium ethoxide (0.1 mol, prepared from 2.3 g of sodium in 50 mL of absolute ethanol)

-

Absolute ethanol (50 mL)

-

Sulfuric acid (50%, 100 mL)

-

Diethyl ether

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g) in absolute ethanol (50 mL).

-

Nitrocyclohexane (12.9 g) is added to the sodium ethoxide solution, and the mixture is stirred until the salt precipitates.

-

The sodium salt of nitrocyclohexane is collected by filtration and washed with a small amount of cold ethanol.

-

The salt is then slowly added in portions to a vigorously stirred solution of 50% sulfuric acid (100 mL) at 0 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

-

The reaction mixture is then extracted with diethyl ether (3 x 50 mL).

-

The combined ethereal extracts are washed with saturated sodium bicarbonate solution until neutral, then with water, and finally dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the resulting cyclohexanone is purified by distillation.

-

Quantitative Data Summary

The following tables summarize the yields of key nitroalkane reactions with various substrates, providing a comparative overview for synthetic planning.

Table 1: Representative Yields for the Henry Reaction [6][7][8][9]

| Aldehyde/Ketone | Nitroalkane | Base | Solvent | Yield (%) |

| Benzaldehyde | Nitromethane | KOH | Methanol | 85 |

| 4-Nitrobenzaldehyde | Nitromethane | Imidazole | Solid-state | 95 |

| 4-Chlorobenzaldehyde | Nitromethane | PsTBAC/KOH | Water/THF | 94 |

| Cyclohexanone | Nitroethane | KOH | Methanol | 78 |

| Acetone | Nitromethane | NaOH | Water | 65 |

| Furaldehyde | Nitromethane | Imidazole | Solid-state | 50 |

Table 2: Representative Yields for the Michael Addition of Nitroalkanes [10][11][12][13]

| Michael Acceptor | Nitroalkane | Base | Solvent | Yield (%) |

| Methyl vinyl ketone | Nitromethane | Sodium ethoxide | Ethanol | 82 |

| Acrylonitrile | Nitroethane | NaOH | Water/CH2Cl2 | 75 |

| Chalcone | Nitromethane | TBAF | THF | 90 |

| Ethyl acrylate | 2-Nitropropane | DBU | Acetonitrile | 88 |

| Cyclohexenone | Nitromethane | L-Proline | DMSO | 95 (92% ee) |

Table 3: Representative Yields for the Nef Reaction [3]

| Nitroalkane | Acid | Yield of Carbonyl (%) |

| Nitroethane | H2SO4 | 70-80 |

| 2-Nitropropane | H2SO4 | 85 |

| Phenylnitromethane | HCl | 65 |

| 1-Nitro-1-cyclohexene | H2SO4 | 75 (cyclohexanone) |

Nitroalkanes in Drug Discovery: Modulators of Cellular Signaling

Beyond their role as versatile synthetic intermediates, nitroalkanes and their derivatives have emerged as important players in the realm of drug discovery, primarily due to their ability to modulate key cellular signaling pathways. A prominent example is the action of nitro-fatty acids, which are endogenous signaling molecules.

Nitro-fatty acids, such as nitro-oleic acid and nitro-linoleic acid, can activate the Keap1-Nrf2 signaling pathway.[14][15][16] This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for degradation.[1] However, electrophilic species like nitro-fatty acids can react with specific cysteine residues on Keap1 via a Michael addition.[14] This covalent modification leads to a conformational change in Keap1, causing it to release Nrf2.[1] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[15] This upregulation of antioxidant and detoxification enzymes helps protect cells from oxidative stress and inflammation, making the modulation of this pathway a promising therapeutic strategy for a range of diseases.

Caption: Activation of the Keap1-Nrf2 pathway by nitro-fatty acids.

Conclusion

The field of nitroalkane chemistry, born from the intellectual curiosity of 19th-century chemists, has blossomed into a discipline of profound importance for modern science. The foundational discoveries of Meyer, Henry, Nef, and others have provided a rich toolbox of synthetic reactions that continue to be refined and expanded upon. The ability of nitroalkanes and their derivatives to participate in complex biological processes, such as the modulation of the Keap1-Nrf2 signaling pathway, underscores their significance in the ongoing quest for novel therapeutic agents. For researchers and professionals in drug development, a deep understanding of nitroalkane chemistry is not merely an academic exercise but a gateway to innovation and the creation of next-generation medicines.

References

- 1. scribd.com [scribd.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Michael Addition [organic-chemistry.org]

- 5. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. tandfonline.com [tandfonline.com]

- 10. sctunisie.org [sctunisie.org]

- 11. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Henry Reaction Using 2-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Henry (nitroaldol) reaction using 2-nitropentane as the nitroalkane component. The Henry reaction is a versatile carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to furnish valuable β-nitro alcohols.[1][2][3] These products are crucial intermediates in organic synthesis, readily convertible to other important functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[3]

Introduction to the Henry Reaction

The Henry reaction, first reported by Louis Henry in 1895, proceeds via the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion.[3] This nucleophilic intermediate then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product. All steps in the reaction are reversible.[3]

When using a secondary nitroalkane like this compound, the reaction with an aldehyde creates a product with two adjacent stereocenters. Consequently, controlling the diastereoselectivity of the reaction to favor either the syn or anti isomer is a key consideration in synthetic applications. This can often be achieved through the careful selection of catalysts, bases, and reaction conditions.

Catalytic Systems for the Henry Reaction

A variety of catalytic systems can be employed to promote the Henry reaction. While simple base catalysis is possible, the use of metal catalysts or organocatalysts often provides superior results in terms of yield, reaction time, and stereoselectivity.

Commonly Used Catalysts:

-

Copper (II) Complexes: Copper(II) acetate (Cu(OAc)₂) in combination with chiral ligands, such as bis(oxazolines) or diamines, is widely used to catalyze asymmetric Henry reactions, providing access to enantiomerically enriched products.

-

Organocatalysts: Chiral organic molecules, including cinchona alkaloids and their derivatives, can effectively catalyze the asymmetric Henry reaction, offering a metal-free alternative.[4]

-

Bases: A range of bases can be used, from inorganic bases like potassium carbonate (K₂CO₃) to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et₃N). The choice of base can influence the reaction rate and, in some cases, the stereochemical outcome.

Experimental Protocols

Below are representative protocols for the Henry reaction of this compound with an aromatic aldehyde. These protocols are based on established procedures for similar secondary nitroalkanes and can be optimized for specific substrates.

Protocol 1: General Base-Catalyzed Henry Reaction

This protocol describes a straightforward approach using a common organic base.

Materials:

-

This compound

-

Benzaldehyde (or other aromatic aldehyde)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a stirred solution of this compound (1.2 equivalents) in anhydrous THF (0.5 M), add the aromatic aldehyde (1.0 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DBU (0.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-nitro alcohol.

Protocol 2: Diastereoselective Copper-Catalyzed Henry Reaction

This protocol employs a copper(II) catalyst system, which can offer improved diastereoselectivity.

Materials:

-

This compound

-

Aromatic aldehyde

-

Copper(II) acetate (Cu(OAc)₂, 10 mol%)

-

Chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline), 11 mol%)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Standard workup and purification reagents as in Protocol 1

Procedure:

-

In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) in ethanol (0.5 M).

-

Stir the mixture at room temperature for 1 hour to allow for complex formation.

-

Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.

-

Add this compound (1.5 equivalents) to the reaction mixture.

-

Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) and add triethylamine (1.2 equivalents).

-

Stir the reaction and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the β-nitro alcohol and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for Henry reactions involving secondary nitroalkanes, which can be used as a reference for reactions with this compound.

Table 1: Henry Reaction of Secondary Nitroalkanes with Aromatic Aldehydes

| Entry | Nitroalkane | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Nitroethane | Benzaldehyde | DBU | THF | 0 | 12 | 85 | 1.5 : 1 |

| 2 | 1-Nitropropane | 4-Nitrobenzaldehyde | Cu(OAc)₂ / Ligand | EtOH | 25 | 24 | 92 | 4 : 1 |

| 3 | Nitroethane | 2-Naphthaldehyde | K₂CO₃ | CH₂Cl₂ | 25 | 48 | 78 | 1 : 1.2 |

| 4 | 1-Nitropropane | 4-Chlorobenzaldehyde | DBU | MeTHF | 23 | 24 | 88 | >20 : 1 |

Note: Data is representative of typical outcomes for secondary nitroalkanes and may vary for this compound.

Visualizations

General Reaction Scheme

Caption: General scheme of the Henry reaction.

Experimental Workflow

Caption: Workflow for a typical Henry reaction.

References

Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nef reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[1][2][3] This process is particularly valuable as it facilitates a polarity reversal (umpolung) of the carbon atom bearing the nitro group, allowing it to first act as a nucleophile (in its nitronate form) for C-C bond formation, and subsequently be converted into an electrophilic carbonyl carbon.[4] This application note focuses on the conditions for the Nef reaction of secondary nitroalkanes to yield ketones, a crucial transformation in the synthesis of complex molecules and pharmaceutical intermediates.

Discovered by John Ulric Nef in 1894, the classical reaction involves the hydrolysis of a nitronate salt under strong acidic conditions.[1][3] However, the often harsh nature of this original protocol has spurred the development of numerous modified procedures under oxidative and reductive conditions, offering milder alternatives with greater functional group tolerance.[2][3]

This document provides a detailed overview of various methodologies, quantitative data for reaction conditions, step-by-step experimental protocols, and logical workflows to guide the selection of the most appropriate method.

General Reaction Scheme

The overall transformation for a secondary nitroalkane is as follows:

Caption: General conversion of a secondary nitroalkane to a ketone.

Methodologies and Data

Classical Nef Reaction (Acid-Catalyzed Hydrolysis)

The traditional Nef reaction proceeds via two main steps: deprotonation of the nitroalkane with a base to form a stable nitronate salt, followed by hydrolysis of the salt in a strong aqueous acid (pH < 1).[5]

Mechanism Workflow:

Caption: Mechanism of the classical Nef reaction.

Conditions and Yields: While effective, this method can be harsh, and the product distribution is highly dependent on the acid concentration.[1][6]

| Substrate Example | Base | Acid | Solvent | Conditions | Yield (%) | Reference |

| 2-Nitropropane | NaOH | H₂SO₄ | Water | 0°C to RT | ~70-80 | [3] |

| 1-Phenyl-1-nitroethane | KOH | H₂SO₄ | Water/Ether | 0°C | ~70 | [3] |

| Cyclohexylnitromethane | NaOEt | HCl | Ethanol/Water | 0°C | Moderate | [6] |

Oxidative Nef Reaction

Oxidative methods often provide milder reaction conditions and can be more tolerant of sensitive functional groups. Various oxidizing agents have been employed to cleave the nitronate intermediate.[3]

Common Oxidizing Agents:

-

Potassium permanganate (KMnO₄)

-

Ozone (O₃)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Hydrogen Peroxide (H₂O₂) with a base (e.g., K₂CO₃)[1]

Conditions and Yields: Potassium permanganate is particularly effective, often providing high yields of pure ketones.[4]

| Substrate Example | Reagents | Solvent | Conditions | Yield (%) | Reference |

| 2-Nitrooctane | KMnO₄, MgSO₄ | Water/DCM | 0°C, 15 min | 96 | [4][7] |

| Nitrocyclohexane | Oxone, TBAH | DCM/Buffer | RT, 2-4 h | 85-95 | [5][6] |

| Various sec-Nitroalkanes | 30% H₂O₂, K₂CO₃ | Methanol | Reflux, 2-3 h | 80-92 | [1][4] |

| Nitrocyclododecane | O₃ then (Me)₂S | Methanol/DCM | -78°C | 88 | [6] |

Reductive Nef Reaction (McMurry Method)

Reductive methods typically involve the use of low-valent transition metals, most notably titanium(III) chloride (TiCl₃). This procedure, often called the McMurry-Nef reaction, reduces the nitro group to an imine, which is then readily hydrolyzed in situ to the ketone.[4][8] This method is valued for its mildness and tolerance of functional groups like esters, nitriles, and ketones.[4]

Workflow for Reductive Nef Reaction:

Caption: Experimental workflow for the McMurry-Nef reaction.

Conditions and Yields:

| Substrate Example | Reagents | Solvent | Conditions | Yield (%) | Reference |

| 2-Nitro-4-phenylbutane | aq. TiCl₃ | DME | RT, 2 h | 90 | [4][8] |